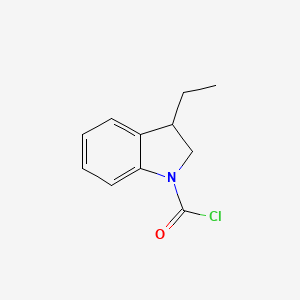
3-Ethylindoline-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylindoline-1-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.673. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
The applications of 3-Ethylindoline-1-carbonyl chloride span several fields, including:
1. Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating various derivatives.
2. Medicinal Chemistry
this compound has been investigated for its potential therapeutic properties. It acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
3. Agrochemical Development
The compound is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are effective against a range of agricultural pests.
Research indicates that this compound exhibits significant biological activities, particularly:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest its potential use as an antibacterial and antifungal agent, particularly effective against Gram-positive bacteria.
2. Anticancer Activity
The compound has also been studied for its anticancer properties. Derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (breast cancer) | 10 |
| Derivative B | HeLa (cervical cancer) | 15 |
These findings indicate that modifications to the indole structure can enhance anticancer activity, making it a valuable scaffold for drug development.
Case Studies
Several case studies illustrate the practical applications of this compound:
1. Study on Antimicrobial Efficacy
A recent study evaluated the compound against resistant bacterial strains, confirming its effectiveness in disrupting bacterial cell wall synthesis through interactions with key enzymes.
2. Anticancer Research
In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis. Further research is ongoing to elucidate the specific pathways involved in this process.
特性
CAS番号 |
117086-92-7 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.673 |
IUPAC名 |
3-ethyl-2,3-dihydroindole-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-2-8-7-13(11(12)14)10-6-4-3-5-9(8)10/h3-6,8H,2,7H2,1H3 |
InChIキー |
BYTVMGNFKKBKLJ-UHFFFAOYSA-N |
SMILES |
CCC1CN(C2=CC=CC=C12)C(=O)Cl |
同義語 |
1H-Indole-1-carbonyl chloride, 3-ethyl-2,3-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















